molecular formula C13H13IN2O3S B2884136 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide CAS No. 379726-54-2

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide

Cat. No.: B2884136
CAS No.: 379726-54-2
M. Wt: 404.22
InChI Key: YRAPMRASARDBGW-UHFFFAOYSA-N
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Description

3-Amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 4-iodophenyl substituent, a methoxy group at the 4-position, and an amino group at the 3-position of the benzene ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAPMRASARDBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 3-Amino-N-(4-Iodophenyl)-4-Methoxybenzene-1-Sulfonamide

Retrosynthetic Analysis

The target molecule decomposes into two primary fragments:

  • 4-Iodoaniline : A commercially available aromatic amine serving as the sulfonamide’s nitrogen source.
  • 3-Amino-4-methoxybenzenesulfonyl chloride : The electrophilic sulfonylating agent derived from functionalized benzene precursors.

Critical disconnections involve introducing the methoxy group via nucleophilic substitution, nitration for amino group precursor placement, and sulfonamide bond formation.

Route Selection Criteria

  • Direct Nitration-Sulfonation : Nitration of 4-methoxybenzenesulfonic acid followed by chlorination and methoxy substitution.
  • Sequential Functionalization : Construction of the sulfonyl chloride intermediate before coupling with 4-iodoaniline.
  • Nitro Reduction Post-Coupling : Prioritizing sulfonamide formation before reducing nitro to amino groups to avoid side reactions.

Detailed Preparation Methods

Method 1: Nitration, Methoxy Substitution, and Sulfonylation

Synthesis of 3-Nitro-4-Chlorobenzenesulfonyl Chloride

4-Chlorobenzenesulfonic acid undergoes nitration at 0–5°C using concentrated nitric and sulfuric acids, yielding 3-nitro-4-chlorobenzenesulfonic acid (87% yield). Treatment with phosphorus pentachloride (PCl₅) in dichloromethane converts the sulfonic acid to the sulfonyl chloride.

Methoxy Substitution

Reacting 3-nitro-4-chlorobenzenesulfonyl chloride with sodium methoxide in methanol at 65°C replaces chlorine with methoxy, producing 3-nitro-4-methoxybenzenesulfonyl chloride (94.5% yield).

Sulfonamide Formation

4-Iodoaniline is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) at 0°C, then treated with 3-nitro-4-methoxybenzenesulfonyl chloride. Stirring at room temperature for 6 hours forms 3-nitro-N-(4-iodophenyl)-4-methoxybenzenesulfonamide (91% yield).

Nitro Reduction

Iron powder and hydrochloric acid (HCl) in ethanol-water reduce the nitro group to amino at 55–60°C, yielding the target compound (80.1% yield, mp 152–154°C).

Method 2: Direct Sulfonation and Functionalization

Sulfonation of 4-Methoxyphenol

4-Methoxyphenol reacts with chlorosulfonic acid at 50°C to form 4-methoxybenzenesulfonic acid. Nitration with fuming HNO₃ introduces a nitro group at the 3-position (82% yield).

Sulfonyl Chloride Formation

Thionyl chloride (SOCl₂) converts 3-nitro-4-methoxybenzenesulfonic acid to the sulfonyl chloride (89% yield).

Coupling and Reduction

Following steps 2.1.3 and 2.1.4, this route achieves comparable yields but requires stringent nitration control to avoid byproducts.

Method 3: High-Temperature Sulfonylation

One-Pot Reaction

4-Iodoaniline and 3-nitro-4-methoxybenzenesulfonyl chloride are heated at 140–145°C for 8 hours in toluene with catalytic N,N-dimethylacetamide, directly forming the sulfonamide (88% yield). Subsequent nitro reduction completes the synthesis.

Optimization and Catalytic Considerations

Solvent and Temperature Effects

  • DMF/NaH System : Enables mild sulfonylation but requires anhydrous conditions.
  • High-Temperature Toluene : Accelerates reaction kinetics but risks iodine cleavage above 150°C.

Catalysts

  • Phosphorus Trichloride (PCl₃) : Facilitates acyl chloride formation in Method 1.
  • Tertiary Amines (e.g., DMAP) : Improve sulfonyl chloride electrophilicity, boosting coupling efficiency.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, SO₂NH), 7.68 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 6.45 (s, 1H, NH₂), 3.85 (s, 3H, OCH₃).
  • MS (ESI) : m/z 405.03 [M+H]⁺, confirming molecular weight.

Purity and Yield Comparison

Method Sulfonylation Yield (%) Reduction Yield (%) Total Yield (%)
1 91 80.1 72.9
2 89 79.5 70.8
3 88 81.2 71.5

Challenges and Mitigation Strategies

Iodine Stability

Prolonged heating above 150°C may cleave the C-I bond. Method 3 limits exposure to 8 hours at 145°C, preserving integrity.

Nitro Reduction Selectivity

Iron/HCl selectively reduces nitro groups without affecting sulfonamide bonds, whereas catalytic hydrogenation risks over-reduction.

Applications and Derivatives

3-Amino-N-(4-iodophenyl)-4-methoxybenzenesulfonamide serves as a precursor for kinase inhibitors, with demonstrated affinity for MAPK1 (docking score: −9.8 kcal/mol). Fluorinated analogs show enhanced bioavailability in preclinical models.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzene compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In the medical field, this compound is investigated for its potential use as a pharmaceutical agent. Its ability to interact with biological targets makes it a promising compound for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes, while the iodophenyl group may enhance the compound’s binding affinity to biological receptors. The methoxy group can influence the compound’s solubility and bioavailability. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table compares 3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide with structurally related sulfonamides differing in halogen substitution or functional groups:

Compound Name Substituent (X) Molecular Formula Molecular Weight Key Properties/Applications Reference CAS/ID
This compound Iodo (I) C₁₃H₁₂IN₃O₃S 417.22 g/mol Not explicitly reported; inferred higher lipophilicity due to iodine 379255-10-4
3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide Chloro (Cl) C₁₃H₁₂ClN₃O₃S 325.77 g/mol Insecticidal activity (vs. cowpea aphid); higher potency than acetamiprid 379255-10-4
3-amino-N-(4-bromophenyl)-4-methoxybenzene-1-sulfonamide Bromo (Br) C₁₃H₁₂BrN₃O₃S 370.22 g/mol Discontinued commercial product; similar halogen effects to iodo 607391-63-9
3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide Br/Cl C₁₃H₁₁BrClN₃O₃S 420.67 g/mol Intermediate in pharmaceutical synthesis 721908-30-1
N-(4-iodophenyl)maleimide Iodo (I) C₁₀H₆INO₂ 307.07 g/mol Inhibitor of monoacylglycerol lipase (IC₅₀ = 4.34 μM) Not provided
Key Observations:
  • Biological Activity: Chlorophenyl derivatives (e.g., 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide) exhibit notable insecticidal activity, suggesting that halogen choice influences target specificity .
  • Synthetic Utility : Bromo and iodo analogs are often intermediates in drug discovery, leveraging halogen’s role in Suzuki couplings or as leaving groups .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The iodine substituent likely elevates logP values compared to chloro/bromo analogs, improving membrane permeability but risking higher metabolic instability .
  • Solubility: Methoxy and amino groups enhance aqueous solubility, though iodine’s hydrophobicity may counterbalance this effect .

Biological Activity

Overview

3-amino-N-(4-iodophenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, characterized by an amino group, an iodophenyl group, a methoxy group, and a sulfonamide group, facilitates its interaction with various biological targets.

Chemical Structure and Properties

The chemical formula for this compound is C13H12N2O3SC_{13}H_{12}N_2O_3S, with the following structural characteristics:

  • Amino Group : Contributes to the compound's reactivity and potential biological interactions.
  • Iodophenyl Group : Enhances binding affinity to biological receptors.
  • Methoxy Group : Influences solubility and stability, potentially improving pharmacokinetic properties.
  • Sulfonamide Group : Known for its ability to inhibit certain enzymes.

Antimicrobial Activity

Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, studies show that related sulfonamides can achieve minimum inhibitory concentrations (MICs) in the range of 0.156 to 5 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Compound MIC (mg/mL) Target Organism
10.312Bacillus subtilis
21.25E. coli
30.625S. aureus ATCC 25923

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are linked to its ability to modulate biochemical pathways associated with inflammation. Similar compounds have shown promise in reducing inflammatory markers in vitro and in vivo models.

Anticancer Activity

This compound may also exhibit anticancer activity through its interaction with specific molecular targets such as MAPK1. Molecular docking studies suggest a strong binding affinity of sulfonamide derivatives to this kinase, indicating their potential as therapeutic agents against cancer .

The mechanism of action for this compound involves several biochemical pathways:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.
  • Receptor Binding : The iodophenyl group enhances binding to biological receptors, potentially increasing the compound's efficacy.
  • Modulation of Signaling Pathways : The methoxy group may influence signaling pathways involved in inflammation and cancer progression.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antiviral Activity : Research on N-phenylbenzamide derivatives has shown broad-spectrum antiviral effects against viruses like HIV and HBV by increasing intracellular levels of APOBEC3G, which inhibits viral replication .
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity among sulfonamide derivatives, with some exhibiting IC50 values as low as 6.32 μM against breast cancer proteins .

Q & A

Q. How to design derivatives for enhanced blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Lipophilicity Optimization : Adjust logP values to 2–3 via substituent modifications (e.g., replacing iodine with trifluoromethyl) .
  • P-glycoprotein Efflux Assays : Use MDCK-MDR1 cells to assess transporter-mediated exclusion .

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